molecular formula C42H78NO8P B13890433 [2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13890433
M. Wt: 756.0 g/mol
InChI Key: RAPKGPDUGWBPHR-XSMZTDTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a glycerophospholipid derivative characterized by a glycerol backbone esterified with two distinct acyl chains and a phosphocholine headgroup. Key structural features include:

  • Acyl chains: A saturated hexadecanoyl (C16:0) group at the sn-1 position and a polyunsaturated (9Z,12Z,15Z)-octadeca-9,12,15-trienoyl (C18:3, α-linolenic acid) group at the sn-2 position.
  • Headgroup: A zwitterionic phosphocholine moiety (2-(trimethylazaniumyl)ethyl phosphate), conferring amphipathic properties critical for membrane interactions.
  • Stereochemistry: The sn-3 position is phosphorylated, with the sn-2 acyl chain’s unsaturation influencing membrane fluidity and biochemical reactivity .

This compound is structurally analogous to phosphatidylcholines (PCs), a major class of phospholipids in eukaryotic membranes. Its unsaturated acyl chain enhances membrane flexibility and participation in lipid signaling pathways .

Properties

Molecular Formula

C42H78NO8P

Molecular Weight

756.0 g/mol

IUPAC Name

[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,40H,6-7,9,11-13,15,17-19,22-39H2,1-5H3/b10-8-,16-14-,21-20-

InChI Key

RAPKGPDUGWBPHR-XSMZTDTHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this phosphatidylcholine derivative typically involves esterification of glycerol derivatives with fatty acids or their activated derivatives, followed by phosphorylation and attachment of the choline moiety.

The synthetic route generally includes:

  • Synthesis of the Glycerol Backbone Esterified with Fatty Acids

    • Starting from glycerol or protected glycerol derivatives, selective esterification is performed to attach the hexadecanoyl and linolenoyl fatty acid chains.
    • Fatty acids are usually converted to their activated forms such as acid chlorides or anhydrides to facilitate esterification.
    • Enzymatic methods using lipases can also be employed for regioselective acylation to obtain the desired sn-1 and sn-2 substitution pattern.
  • Phosphorylation of the Glycerol Backbone

    • The hydroxyl group at the sn-3 position of the glycerol backbone is phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry to introduce the phosphate group.
  • Attachment of the Choline Group

    • The phosphate group is then esterified with choline or a choline derivative to form the phosphocholine head group.
    • This step can be performed by reaction with choline chloride or choline tosylate under appropriate conditions.

Specific Methods Reported in Literature and Patents

  • Chemical Esterification :
    Direct chemical esterification of glycerol with hexadecanoic acid and linolenic acid derivatives under controlled conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives, to form the diacylglycerol intermediate.

  • Enzymatic Synthesis :
    Lipase-catalyzed selective acylation of glycerol or lysophosphatidylcholine intermediates with fatty acids to achieve regioselective incorporation of hexadecanoyl and linolenoyl chains.

  • Phosphorylation and Choline Attachment :
    The diacylglycerol intermediate is phosphorylated using phosphorus oxychloride or phosphoramidite reagents, followed by reaction with choline salts to yield the final phosphatidylcholine compound.

  • Liposome Incorporation :
    The compound can be incorporated into liposomal formulations by hydration and extrusion methods, which also serve as purification steps to isolate the phosphatidylcholine derivative in functional form.

Data Table: Comparative Summary of Preparation Steps

Step Methodology Reagents/Conditions Notes
Fatty acid activation Conversion to acid chloride or anhydride SOCl2, oxalyl chloride, or DCC Facilitates ester bond formation
Esterification Chemical or enzymatic esterification Glycerol or protected glycerol, lipase enzyme (e.g., Candida antarctica lipase B) Regioselectivity critical for sn-1/sn-2
Phosphorylation Phosphorylation of sn-3 hydroxyl Phosphorus oxychloride (POCl3), phosphoramidite reagents Controlled to avoid overreaction
Choline attachment Reaction with choline salt Choline chloride or choline tosylate Forms phosphocholine head group
Purification Chromatography, liposome extrusion Silica gel chromatography, extrusion methods Ensures product purity and functionality

Research Findings and Considerations

  • Regioselectivity : Achieving the correct placement of hexadecanoyl and linolenoyl groups on the glycerol backbone is essential for biological activity and mimicking natural phosphatidylcholine species.

  • Use of Enzymes : Enzymatic methods offer advantages in regioselectivity and milder reaction conditions, reducing side reactions and improving yield.

  • Phosphorylation Challenges : The phosphorylation step requires careful control to prevent multiple phosphorylations or degradation of sensitive polyunsaturated fatty acid chains.

  • Purification : Due to the amphiphilic nature of the compound, purification often involves chromatographic techniques and incorporation into lipid bilayers (liposomes) for functional assays.

Chemical Reactions Analysis

Types of Reactions: L-alpha-Lecithin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.

    Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.

    Substitution: Requires specific catalysts and controlled reaction conditions to ensure selective substitution.

Major Products:

    Lysophosphatidylcholine: Formed through oxidation or hydrolysis.

    Other Phospholipids: Formed through substitution reactions.

Mechanism of Action

L-alpha-Lecithin exerts its effects primarily through its role in cell membrane structure and function. It is a key component of the phospholipid bilayer, contributing to membrane fluidity and permeability. In the body, L-alpha-Lecithin is metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine is crucial for various neurological functions, including memory and muscle control .

Comparison with Similar Compounds

Structural Comparisons

The target compound differs from related glycerophospholipids in acyl chain composition, headgroup modifications, and stereochemistry. Key structural analogs include:

Compound Name Acyl Chains (sn-1/sn-2) Headgroup Key Structural Differences Molecular Weight (g/mol) References
Target Compound C16:0 / C18:3 (9Z,12Z,15Z) Phosphocholine Reference standard ~785*
(2R)-3-[(9Z)-9-Hexadecenoyloxy]-2-[(9Z,12Z,15Z)-octadecatrienoyloxy]propyl 2-(trimethylammonio)ethyl phosphate C16:1 (9Z) / C18:3 (9Z,12Z,15Z) Phosphocholine sn-1 acyl chain unsaturation (C16:1 vs. C16:0) ~783
(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate Acetyl (C2:0) / C16:0 Phosphocholine Short acetyl chain at sn-1 538.67
[(2R)-3-Hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-trimethylazaniumylethyl phosphate (FDB027926) C16:0 / C18:2 (9Z,12Z) Phosphocholine Reduced unsaturation (C18:2 vs. C18:3) ~783
[1-[[3-[[2-hexadecanoyloxy-3-[(3Z,6Z,9Z,12Z,15Z)-C18:5]oxypropoxy]-phosphoryl]oxy... (BioDeep_00001642327) C16:0 / C18:5 (3Z,6Z,9Z,12Z,15Z) Diphosphate-linked headgroup Hyperunsaturated sn-2 chain; additional phosphate ~1,100

*Calculated based on molecular formula.

Key Observations :

  • Acyl Chain Unsaturation : Compounds with higher unsaturation (e.g., C18:3 in the target vs. C18:2 in FDB027926) exhibit lower melting points and greater oxidative susceptibility .
  • Chain Length : Shortened acyl chains (e.g., acetyl in ) reduce hydrophobicity, impairing membrane integration .
  • Headgroup Modifications: Diphosphate derivatives () may participate in specialized signaling roles distinct from monophosphate PCs .
Physicochemical and Functional Comparisons
  • Membrane Fluidity : The C18:3 acyl chain in the target compound enhances membrane fluidity compared to saturated analogs (e.g., ’s fully saturated chains) .
  • Biological Activity : The phosphocholine headgroup enables interactions with lipid-binding proteins (e.g., serum albumin), while unsaturated chains facilitate fusion with lipoproteins .
  • Synthetic Accessibility : Compounds with fewer double bonds (e.g., FDB027926) are more stable during synthesis, whereas hyperunsaturated analogs () require stringent anti-oxidative conditions .
Research Findings
  • Oxidative Stability : The C18:3 chain in the target compound is prone to peroxidation, limiting its utility in long-term lipid storage studies compared to C18:2 analogs .
  • Pharmacokinetics: Phosphocholine-containing compounds exhibit longer circulation times in vivo than anionic phospholipids, as noted in comparative studies .
  • Thermotropic Behavior : Differential scanning calorimetry (DSC) reveals that the target compound’s phase transition temperature (~−20°C) is lower than saturated analogs (e.g., , >30°C) due to unsaturated chains .

Biological Activity

The compound [2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate represents a complex phospholipid derivative notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings.

Structural Characteristics

This compound is classified as a triradylglycerol , consisting of a glycerol backbone with three fatty acid chains esterified to it. The specific fatty acids include hexadecanoyl (palmitic acid) and octadecatrienoic acid (α-linolenic acid), which contribute to its amphiphilic nature, making it suitable for various biological applications such as membrane formation and stability .

Chemical Structure

PropertyDetails
Chemical Formula C55H94O6
IUPAC Name (2R)-1-(hexadecanoyloxy)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyloxy]propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Average Molecular Weight 851.351 g/mol

Membrane Formation and Stability

Phospholipids like this compound are essential components of cellular membranes. Their amphiphilic nature allows them to form bilayers that are critical for maintaining cellular integrity and fluidity. The long-chain fatty acids enhance membrane stability and can influence the permeability of various substances across the membrane .

Anti-inflammatory Properties

Research indicates that similar phospholipid compounds may exhibit anti-inflammatory effects. The presence of polyunsaturated fatty acids (PUFAs) in the structure suggests potential roles in modulating inflammatory responses within cells. Studies have shown that PUFAs can influence signaling pathways related to inflammation and immune responses .

Drug Delivery Applications

The ability of this compound to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their bioavailability. This property is particularly valuable in pharmaceutical applications where increased solubility of poorly soluble drugs is required. Computational studies have indicated potential binding affinities with key biological targets, suggesting its utility as a drug delivery vehicle .

Study on Membrane Dynamics

In a recent study examining the effects of phospholipids on membrane dynamics, it was found that compounds with similar structures significantly influenced membrane fluidity and protein interactions. This study utilized fluorescence recovery after photobleaching (FRAP) techniques to measure diffusion rates within lipid bilayers containing this compound .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory properties of phosphatidylcholine derivatives. It demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages. The findings suggested a mechanism involving the modulation of NF-kB signaling pathways .

Drug Delivery Efficacy

A comparative analysis was conducted on various phospholipid-based drug delivery systems. Results indicated that formulations incorporating this compound showed improved encapsulation efficiency and sustained release profiles compared to traditional lipid carriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.